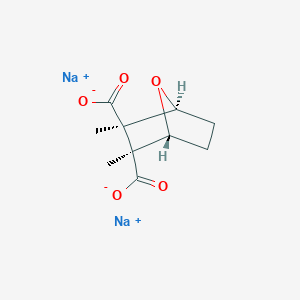
Methyldiphenylphosphine
Descripción general
Descripción
Methyldiphenylphosphine is an organophosphine with the formula CH3(C6H5)2P, often abbreviated as PMePh2 . It is a colorless, viscous liquid .
Synthesis Analysis
Methyldiphenylphosphine is prepared by the reaction of chlorodiphenylphosphine with a methyl Grignard reagent . More detailed synthesis procedures and analysis can be found in various academic papers .
Molecular Structure Analysis
The molecular formula of Methyldiphenylphosphine is C13H13P . It has an average mass of 200.216 Da and a Monoisotopic mass of 200.075485 Da .
Chemical Reactions Analysis
Phosphines, including Methyldiphenylphosphine, are ubiquitous across metal coordination chemistry and underpin some of the most famous homogeneous transition metal catalysts . More detailed chemical reactions involving Methyldiphenylphosphine can be found in various academic papers .
Physical And Chemical Properties Analysis
Methyldiphenylphosphine is a colorless, viscous liquid . It has a density of 1.0779 . The melting point ranges from 117-118 °C and the boiling point is 284 °C .
Aplicaciones Científicas De Investigación
Ligand in Metal Phosphine Complexes
Methyldiphenylphosphine, often abbreviated as PMePh2, is a member of a series of compounds that are often employed as ligands in metal phosphine complexes . These complexes have a wide range of applications in catalysis, materials science, and medicinal chemistry.
Preparation of Phosphine Oxide
Methyldiphenylphosphine can be used to prepare phosphine oxide (OPMePh2) by treatment with hydrogen peroxide . Phosphine oxides are important in the field of organophosphorus chemistry and have applications in areas such as flame retardants, extraction agents, and optical materials.
Synthesis of Coordination Complexes
Methyldiphenylphosphine can be used in the synthesis of coordination complexes. For example, the coordination complex MoH4(PMePh2)4 can be prepared by treating MoCl4(PMePh2)2 with sodium borohydride in the presence of excess ligand . Coordination complexes have a wide range of applications in catalysis, materials science, and medicinal chemistry.
Preparation of Cobalt Complexes
Methyldiphenylphosphine can be used to prepare cobalt complexes, such as CoCl2(PMePh2)2, by treating cobalt (II) chloride with the phosphine . Cobalt complexes are used in a variety of applications, including catalysis, magnetic materials, and biological systems.
Synthesis of Phosphine-Borane
Methyldiphenylphosphine can be used to prepare phosphine-borane (H3BPMePh2) by treating the phosphine with borane . Phosphine-boranes are used in a variety of applications, including as reducing agents, in the synthesis of other organophosphorus compounds, and in materials science.
Commercial Availability
Methyldiphenylphosphine is commercially available and can be purchased from various chemical suppliers . This makes it a convenient starting material for a variety of research applications.
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyldiphenylphosphine, with the formula CH3(C6H5)2P, is an organophosphine compound . It is often employed as a ligand in metal phosphine complexes . Therefore, its primary targets are the metal ions in these complexes.
Mode of Action
The interaction of Methyldiphenylphosphine with its targets involves the formation of coordination bonds with metal ions. This results in changes in the electronic structure of the metal ion, which can influence the reactivity of the metal center in various chemical reactions .
Result of Action
The molecular and cellular effects of Methyldiphenylphosphine’s action are largely dependent on the specific metal phosphine complex in which it is involved. These effects can range from catalyzing specific chemical reactions to influencing the electronic properties of the metal center .
Propiedades
IUPAC Name |
methyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13P/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNZOIKQAUQOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164028 | |
| Record name | Methyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; [Alfa Aesar MSDS] | |
| Record name | Methyldiphenylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21153 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methyldiphenylphosphine | |
CAS RN |
1486-28-8 | |
| Record name | Methyldiphenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1486-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyldiphenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyldiphenylphosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyldiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLDIPHENYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYN4FS3JEN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)










![Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B73755.png)
